molecular formula C19H22N6O B7358757 3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one

3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one

Katalognummer B7358757
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: BWWIYYVMFRDQMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one, also known as KPT-8602, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Wirkmechanismus

3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one binds to the cysteine residue in the cargo-binding groove of XPO1, preventing the export of tumor suppressor proteins such as p53, BRCA1, and FOXO. This leads to the accumulation of these proteins in the nucleus, which triggers cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various types of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. It has also been shown to inhibit tumor growth in xenograft models of these cancers. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one is its specificity for XPO1, which makes it a promising candidate for cancer therapy with minimal side effects. However, its efficacy and safety in humans are yet to be determined, and further studies are needed to optimize its dosage and delivery methods.

Zukünftige Richtungen

Future studies on 3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one should focus on its efficacy and safety in clinical trials. In addition, its potential for combination therapy with other chemotherapeutic agents should be explored. Further studies should also investigate the mechanism of resistance to this compound and develop strategies to overcome it. Finally, the development of more potent and selective XPO1 inhibitors should be pursued.

Synthesemethoden

The synthesis of 3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one involves the reaction of 2-bromo-1-(2-methylpyrimidin-4-yl)methylpiperidin-3-one with 1-(1H-indazol-6-ylmethyl) piperazine in the presence of a base. The resulting compound is then purified using column chromatography to obtain this compound in high yields.

Wissenschaftliche Forschungsanwendungen

3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the nuclear export protein XPO1, which is overexpressed in many types of cancer cells. By inhibiting XPO1, this compound can prevent the export of tumor suppressor proteins out of the nucleus, leading to cell cycle arrest and apoptosis in cancer cells.

Eigenschaften

IUPAC Name

3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-13-20-7-6-16(23-13)12-25-8-2-3-17(19(25)26)21-10-14-4-5-15-11-22-24-18(15)9-14/h4-7,9,11,17,21H,2-3,8,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWIYYVMFRDQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CN2CCCC(C2=O)NCC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.